molecular formula C7BrF7O B1405546 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethoxy)benzene CAS No. 1417567-08-8

1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethoxy)benzene

Cat. No.: B1405546
CAS No.: 1417567-08-8
M. Wt: 312.97 g/mol
InChI Key: RMUCYHQKDURTKN-UHFFFAOYSA-N
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Description

1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethoxy)benzene (CAS RN: 1417567-08-8) is a halogenated aromatic building block of high interest in advanced chemical research and development. Its molecular formula is C 7 BrF 7 O, and it has a molecular weight of 312.97 g/mol . This compound features a benzene ring perfluorinated except for one bromine and a trifluoromethoxy group, making it an electron-deficient substrate that is highly amenable to nucleophilic aromatic substitution reactions . In these reactions, the bromine atom can be selectively displaced by various nucleophiles, such as amines, alkoxides, and thiols, to create more complex molecules . The presence of multiple strong electron-withdrawing groups also significantly influences the compound's physical properties, including enhanced thermal stability and chemical resistance, making it a valuable intermediate for developing high-performance polymers and functional materials . This reagent is exclusively for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-bromo-2,3,5,6-tetrafluoro-4-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7BrF7O/c8-1-2(9)4(11)6(5(12)3(1)10)16-7(13,14)15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUCYHQKDURTKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)Br)F)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7BrF7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethoxy)benzene is a halogenated aromatic compound characterized by its unique combination of bromine and trifluoromethoxy groups attached to a tetrafluorinated benzene ring. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its potential biological activities and applications.

  • Molecular Formula : C7BrF7O
  • Molecular Weight : 296.97 g/mol
  • CAS Number : 17823-46-0
  • Structure : The compound features a benzene ring with multiple fluorine substitutions and a bromine atom, which significantly influences its chemical reactivity and interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The presence of halogen atoms enhances the compound's electrophilicity, allowing it to participate in nucleophilic substitution reactions. This reactivity is crucial for its potential role as a pharmaceutical intermediate and in synthetic organic chemistry.

Biological Activity

This compound has been evaluated for several biological activities:

  • Antimicrobial Activity : Studies have indicated that halogenated aromatic compounds exhibit varying degrees of antimicrobial properties. The specific activity of this compound against bacterial strains has not been extensively documented but can be inferred from similar compounds.
  • Cytotoxicity : Preliminary research suggests that compounds with similar structures may exhibit cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis through oxidative stress pathways.

Case Studies and Research Findings

Research has explored the biological implications of fluorinated compounds due to their unique properties:

  • Fluorinated Compounds in Anticancer Research :
    • A study published in the Journal of Medicinal Chemistry examined various fluorinated benzene derivatives for their anticancer activity. It was found that increased fluorination correlates with enhanced potency against specific cancer cell lines .
  • Electrophilic Derivatization :
    • The compound has been utilized as an electrophilic reagent in derivatization reactions prior to mass spectrometry analysis. This method enhances the detection sensitivity of target analytes in complex biological matrices .
  • Synthetic Applications :
    • As an intermediate in the synthesis of more complex fluorinated compounds, this compound serves as a valuable building block in pharmaceutical chemistry .

Data Table: Comparison of Biological Activities

Compound NameAntimicrobial ActivityCytotoxicityElectrophilic Reactivity
This compoundModerate (inferred)Potentially highHigh
1-Bromo-2,3,5,6-tetrafluoro-4-(trichloromethoxy)benzeneLowModerateModerate
1-Bromo-3-(trifluoromethyl)benzeneHighLowHigh

Scientific Research Applications

Applications in Medicinal Chemistry

  • Pharmaceutical Intermediate : The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows it to act as a building block for more complex molecules used in drug development .
  • Antimicrobial Agents : Research indicates that halogenated compounds like 1-bromo-2,3,5,6-tetrafluoro-4-(trifluoromethoxy)benzene can exhibit antimicrobial properties. This makes them candidates for developing new antimicrobial agents.
  • Biological Activity : Studies have shown that the compound interacts with various biological targets within cells, which could lead to its application in therapeutic agents targeting specific diseases.

Applications in Materials Science

  • Fluorinated Polymers : The compound can be utilized in the synthesis of fluorinated polymers that exhibit high thermal stability and chemical resistance. These materials are valuable in industries such as electronics and coatings.
  • Advanced Coatings : Due to its hydrophobic nature and resistance to solvents, this compound can be incorporated into coatings that require durability and protection against harsh environments.

Case Study 1: Synthesis of Antimicrobial Compounds

A study focused on synthesizing novel antimicrobial agents utilized this compound as a precursor. The resulting compounds demonstrated significant activity against various bacterial strains, indicating the potential for developing new antibiotics.

Case Study 2: Development of Fluorinated Polymers

Research conducted at a leading materials science laboratory explored the incorporation of this compound into polymer matrices. The resulting fluorinated polymers exhibited enhanced mechanical properties and chemical resistance compared to non-fluorinated counterparts, showcasing its utility in high-performance applications.

Comparison with Similar Compounds

Structural and Physical Properties

The target compound is distinguished by its tetrafluoro substitution and trifluoromethoxy group. Key analogs include brominated trifluoromethoxybenzenes with varying fluorine substitution patterns (Table 1).

Table 1: Comparison of Structural and Physical Properties

Compound Name Molecular Weight Substituents Boiling Point (°C) Melting Point (°C) Density (g/mL)
1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethoxy)benzene 296.97 Br, 4×F, -OCF₃ 152–153 77–79 1.93
1-Bromo-4-(trifluoromethoxy)benzene 241.00 Br, -OCF₃ 153–155 Not reported 1.62
1-Bromo-3-(trifluoromethoxy)benzene 241.00 Br, -OCF₃ (meta) Not reported Not reported Not reported
1-Bromo-3-fluoro-4-(trifluoromethoxy)benzene 277.47 Br, F, -OCF₃ Not reported Not reported Not reported

Key Observations :

  • The tetrafluoro substitution in the target compound increases molecular weight and density compared to mono- or non-fluorinated analogs.
  • The trifluoromethoxy group contributes to higher boiling points due to increased molecular polarity .

Reactivity in Cross-Coupling Reactions

The electronic effects of fluorine and trifluoromethoxy groups significantly influence reactivity in Pd-catalyzed arylations (Table 2).

Table 2: Reactivity in Pd-Catalyzed Coupling Reactions

Compound Name Reaction Partner Yield (%) Regioselectivity Reference
1-Bromo-4-(trifluoromethoxy)benzene Benzothiophene 77 C2-arylation
1-Bromo-3-(trifluoromethoxy)benzene Imidazo[1,2-a]pyridine 90–91 High
This compound Fluorinated terphenyl synthesis >90 Para-directed

Key Observations :

  • Electron-Withdrawing Effects : The trifluoromethoxy group deactivates the benzene ring, favoring coupling at positions ortho to bromine. However, tetrafluoro substitution further enhances electron withdrawal, accelerating oxidative addition in Pd-catalyzed reactions .
  • Steric Effects : Bulky substituents (e.g., tetrafluoro groups) may slightly reduce yields due to steric hindrance, but this is offset by enhanced electronic activation .

Stability and Handling Considerations

The tetrafluoro substitution in the target compound enhances stability against hydrolysis and oxidation compared to non-fluorinated analogs.

Preparation Methods

Bromination of 2,3,5,6-Tetrafluoro-4-(trichloromethoxy)benzene

  • Reaction: Bromination of 2,3,5,6-tetrafluoro-4-(trichloromethoxy)benzene using bromine or bromine reagents in inert solvents (e.g., dichloromethane, chloroform).

  • Conditions: Moderate temperatures to ensure selective bromination; reaction times adjusted to optimize yield and purity.

  • Mechanism: Electrophilic aromatic substitution with the bromine electrophile, facilitated by the electron-withdrawing fluorine atoms and the bulky trichloromethoxy group directing substitution.

  • Industrial Scale: May involve continuous flow reactors and advanced purification techniques like recrystallization or distillation to achieve high purity.

This method is conceptually transferable to trifluoromethoxy analogs, with adjustments for the different steric and electronic effects of the trifluoromethoxy group compared to trichloromethoxy.

Synthesis of 1-Bromo-2,4,5-trifluorobenzene (Analogous Halogenation)

  • Method: A patented synthetic route involves bromination of 1,2,4-trifluorobenzene using liquid bromine in the presence of iron powder as a catalyst and azobisisobutyronitrile as a radical initiator.

  • Solvent: Carbon tetrachloride or chloroform.

  • Reaction Conditions:

    • Addition of bromine at 43–48°C over 3–4 hours.

    • Subsequent heating to 62–68°C with azobisisobutyronitrile stirring for 1–4 hours.

    • Final reaction at 82–102°C for 3–5 hours.

  • Purification: Cooling and filtration followed by washing with sodium bisulfite solution, sodium hydroxide solution to neutral pH, drying with anhydrous magnesium sulfate, filtration, and concentration.

  • Yields and Purity: Yields range from 57% to 70% with high purity (~99.2% by HPLC).

  • Key Molar Ratios:

    Reagent Molar Ratio (Preferred)
    1,2,4-Trifluorobenzene 1
    Liquid Bromine 0.75–1.25
    Iron Powder 0.029–0.045
    Azobisisobutyronitrile 0.003–0.005
  • Volume of Solvent: Approximately 250–300 mL carbon tetrachloride or chloroform per mole of product.

  • Example Reaction Table:

Example Iron Powder (g) Bromine (g) AIBN (mg) Temp. Addition (°C) Reaction Time (h) Yield (%) Purity (%)
1 0.16 12.0 49 45 3 (final) 57 99.2
2 0.20 12.0 66 45 4 (final) 66 99.2
5 0.20 16.0 66 45 4 (final) 70 99.2
6 0.25 16.0 82 45 5 (final) 68 99.2

(AIBN = Azobisisobutyronitrile)

This method demonstrates a reliable approach for selective bromination of fluorinated benzenes and can be adapted for the trifluoromethoxy-substituted tetrafluorobenzene analog.

Adaptation for this compound

  • Precursor Synthesis: The starting material, 2,3,5,6-tetrafluoro-4-(trifluoromethoxy)benzene, can be prepared by nucleophilic substitution of appropriate fluorinated precursors or by trifluoromethoxylation of tetrafluorophenol derivatives.

  • Bromination: Similar bromination conditions as above can be applied, with careful control of temperature and reagent addition rate to prevent polybromination or decomposition.

  • Solvent Choice: Dichloromethane, chloroform, or carbon tetrachloride are suitable solvents due to their inertness and ability to dissolve fluorinated aromatics.

  • Catalysts and Initiators: Use of iron powder and radical initiators like azobisisobutyronitrile may enhance bromination efficiency and selectivity.

  • Purification: Washing with sodium bisulfite and sodium hydroxide solutions followed by drying and concentration ensures removal of impurities and high product purity.

Summary Table of Preparation Parameters

Parameter Typical Range / Value Notes
Starting Material 2,3,5,6-tetrafluoro-4-(trifluoromethoxy)benzene Prepared or commercially available precursor
Brominating Agent Liquid bromine Added dropwise over several hours
Catalyst Iron powder 0.025–0.05 molar ratio relative to substrate
Radical Initiator Azobisisobutyronitrile (AIBN) 0.002–0.006 molar ratio
Solvent Dichloromethane, chloroform, or CCl4 250–300 mL per mole of product
Temperature (Bromine addition) 43–48 °C Controlled addition to avoid side reactions
Temperature (Post-addition) 62–102 °C For radical initiation and completion of reaction
Reaction Time 3–5 hours After complete bromine addition
Purification Sodium bisulfite wash, NaOH wash, drying To remove residual bromine and byproducts
Yield Estimated 57–70% Based on analogous compound data
Purity >99% (HPLC) High purity achievable with proper purification

Research Findings and Notes

  • The electron-withdrawing fluorine atoms and the trifluoromethoxy group significantly influence the reactivity and selectivity of the bromination step, requiring mild conditions and controlled addition of bromine.

  • Radical initiators such as azobisisobutyronitrile facilitate homolytic cleavage of bromine and promote selective bromination.

  • Iron powder acts as a catalyst, possibly by generating bromine radicals or activating the aromatic substrate.

  • The use of inert solvents like carbon tetrachloride or chloroform is critical to prevent side reactions and enable efficient bromination.

  • Purification steps involving sodium bisulfite remove excess bromine, while sodium hydroxide washes neutralize acidic impurities.

  • Drying agents such as anhydrous magnesium sulfate ensure removal of residual water before final concentration.

  • The synthetic approach is scalable and adaptable for industrial production with proper optimization of reagent ratios and reaction conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethoxy)benzene
Reactant of Route 2
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1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethoxy)benzene

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